molecular formula C23H17N B14243718 6-Methyl-11-phenyl-5H-benzo[B]carbazole CAS No. 414868-64-7

6-Methyl-11-phenyl-5H-benzo[B]carbazole

Cat. No.: B14243718
CAS No.: 414868-64-7
M. Wt: 307.4 g/mol
InChI Key: RZQYTZDPLWCQCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-11-phenyl-5H-benzo[B]carbazole typically involves cascade annulation methods. These methods are enabled by Lewis acid catalysts and include Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, aromatization, and cascade domino reactions . The use of metal-catalyzed and iodine-catalyzed reactions, as well as multi-component reactions, are also common in the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality raw materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-11-phenyl-5H-benzo[B]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, metal catalysts, and iodine. The reaction conditions often involve controlled temperatures, specific solvents, and precise reaction times to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted carbazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-11-phenyl-5H-benzo[B]carbazole is unique due to its specific structural features and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in functionalization and excellent optoelectronic properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

414868-64-7

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

6-methyl-11-phenyl-5H-benzo[b]carbazole

InChI

InChI=1S/C23H17N/c1-15-17-11-5-6-12-18(17)21(16-9-3-2-4-10-16)22-19-13-7-8-14-20(19)24-23(15)22/h2-14,24H,1H3

InChI Key

RZQYTZDPLWCQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)C4=CC=CC=C4)C5=CC=CC=C5N2

Origin of Product

United States

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